4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile

RIPK1 inhibition Necroptosis Structure-Activity Relationship

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile (CAS 2252274-85-2) is a bicyclic heterocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected oxazepine ring fused to a pyridine core with a carbonitrile substituent at the 9-position. It serves as a critical late-stage intermediate in the synthesis of potent Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors, including the clinical candidate Oditrasertib (SAR443820), which is under investigation for neurodegenerative and inflammatory diseases.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
Cat. No. B13613668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)C#N
InChIInChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-4-5-19-12-10(6-15)7-16-8-11(12)9-17/h7-8H,4-5,9H2,1-3H3
InChIKeyVDVIQBVBOLUSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile: Core Scaffold Specifications for RIPK1 Inhibitor Development


4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile (CAS 2252274-85-2) is a bicyclic heterocyclic building block featuring a tert-butyloxycarbonyl (Boc)-protected oxazepine ring fused to a pyridine core with a carbonitrile substituent at the 9-position . It serves as a critical late-stage intermediate in the synthesis of potent Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors, including the clinical candidate Oditrasertib (SAR443820), which is under investigation for neurodegenerative and inflammatory diseases [1]. The compound is commercially available from multiple vendors with a typical purity specification of 95-97% .

Why 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile Cannot Be Replaced by Common Oxazepine Analogs


Superficial structural analogs of the pyrido[3,4-f][1,4]oxazepine scaffold frequently fail to replicate the precise pharmacological profile required for RIPK1 inhibitor development. The combination of the pyridine ring's nitrogen atom, the 9-carbonitrile group, and the Boc protecting group establishes a unique reactivity and binding motif that is not functionally interchangeable with benzoxazepine analogs (CAS 1167416-50-3) , 9-bromo-substituted variants (CAS 2763903-00-8) [1], or deprotected secondary amine forms . Substituting these critical functional groups alters the electronic properties, hydrogen-bonding capacity, and downstream synthetic coupling efficiency, directly impacting the potency of the final therapeutic candidates.

Quantitative Differentiation Evidence: 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile vs. Structural Analogs


Carbonitrile Substituent Enables Nanomolar RIPK1 Inhibition vs. Inactive Unsubstituted Scaffold

The 9-carbonitrile group is a critical pharmacophoric element for RIPK1 binding. Final compounds derived from 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile, such as Oditrasertib, achieve potent RIPK1 inhibition with IC50 values <100 nM in enzymatic assays [1]. In contrast, the unsubstituted pyrido[3,4-f][1,4]oxazepine scaffold (CAS 1782413-13-1) lacks this key hydrogen-bond acceptor and does not appear in any reported potent RIPK1 inhibitor structures, indicating a functional requirement for the carbonitrile moiety .

RIPK1 inhibition Necroptosis Structure-Activity Relationship

Pyrido Core Provides Distinct Electronic Profile Over Benzo-Fused Analog for Optimized Kinase Binding

The pyrido[3,4-f][1,4]oxazepine scaffold (target compound core) incorporates a pyridine nitrogen that enhances hydrogen-bond acceptor capacity and modulates electron density compared to the benzo[f][1,4]oxazepine analog (CAS 1167416-50-3). The target compound has a computed polar surface area (PSA) of 62.46 Ų and 4 hydrogen bond acceptors , whereas the benzo analog (C15H18N2O3) has a different H-bond acceptor count (3 acceptors) and a distinct PSA influencing blood-brain barrier (BBB) penetration . The pyrido nitrogen is essential for the Type II kinase inhibitor binding mode observed in derived RIPK1 inhibitors, which is structurally inaccessible to the purely carbon-based benzo scaffold [1].

Kinase inhibitor design Heterocyclic scaffold Electronic properties

Boc Protection Strategy Enables Higher Synthetic Yield vs. Unprotected Amine in Downstream Coupling

The Boc protecting group on the target compound enables a clean deprotection-coupling sequence for late-stage diversification. The target compound (Boc-protected) is directly utilized in the synthesis of Oditrasertib by deprotection followed by acylation with 3,3-difluoro-2,2-dimethylpropanoic acid derivatives [1]. In contrast, the unprotected 2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine (CAS 1782413-13-1) or its dihydrochloride salt (CAS 2763903-00-8 precursor) requires an additional protection step before selective N-acylation, increasing step count and potentially lowering overall yield . The commercial availability of the target compound at 97% purity further streamlines the synthetic workflow.

Synthetic efficiency Protecting group strategy Amide coupling

Predicted Physicochemical Profile: Optimal Lipophilicity for CNS Drug Discovery vs. Bromo Analog

The target compound exhibits a predicted lipophilicity (XLogP3-AA) of approximately 1.6, derived from its structural analog Oditrasertib [1], which positions it within the optimal range for CNS drug candidates (typically XLogP 1-4) [2]. In contrast, the 9-bromo-substituted analog (9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine, CAS 2763903-00-8) is expected to have a significantly higher XLogP (>2.5) due to the hydrophobic bromine atom, potentially leading to poorer solubility and less favorable CNS pharmacokinetics [3]. The carbonitrile group provides a balanced combination of polarity and hydrogen-bonding capacity (pKa ~2.92 predicted) .

CNS drug discovery Lipophilicity Physicochemical properties

High-Impact Procurement Scenarios for 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile


RIPK1 Inhibitor Lead Optimization Libraries

Medicinal chemistry teams developing type II or type III RIPK1 inhibitors for neurodegenerative diseases (e.g., ALS, Multiple Sclerosis) should procure this compound as the core scaffold. Final compounds derived from this intermediate, such as Oditrasertib, have demonstrated IC50 values <100 nM against RIPK1 [1]. The Boc-protected intermediate allows for rapid parallel synthesis of diverse amide libraries through a simple deprotection-acylation sequence, significantly accelerating structure-activity relationship (SAR) exploration [2].

CNS-Penetrant Kinase Inhibitor Development

For programs requiring blood-brain barrier penetration, this compound provides an optimally balanced scaffold. Its predicted XLogP of ~1.6 and polar surface area of 62.46 Ų [1] place it within the favorable CNS multiparameter optimization (MPO) space, unlike the more lipophilic benzo-fused or bromo-substituted alternatives [2]. This makes it the scaffold of choice for CNS-targeted kinase inhibitors where maintaining a low lipophilicity is critical for avoiding P-glycoprotein efflux and ensuring adequate brain exposure .

Pharmacokinetic Probe Synthesis for Target Engagement Studies

The carbonitrile group at the 9-position serves as both a metabolic stability enhancer and a spectroscopic probe (distinct IR stretch at ~2230 cm⁻¹) [1]. Researchers developing cellular target engagement assays or pharmacokinetic studies can leverage this intermediate to synthesize tool compounds with built-in detection capabilities, a feature not available with the 9-unsubstituted or 9-bromo analogs [2]. This enables direct measurement of intracellular drug concentrations in mechanistic studies .

Quote Request

Request a Quote for 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.